Chlorethoxyfos
Overview
Description
Chlorethoxyfos, known by its IUPAC name O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate, is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, targeting the nervous systems of pests. This compound is particularly effective against corn rootworms, wireworms, cutworms, seed corn maggots, white grubs, and symphylans .
Mechanism of Action
Target of Action
Chlorethoxyfos is an organophosphate acetylcholinesterase inhibitor . The primary target of this compound, like other organophosphorus insecticides, in both insects and mammals is the nervous system, specifically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system as it is responsible for breaking down the neurotransmitter acetylcholine, which is released at cholinergic nerve endings in response to nervous stimuli .
Mode of Action
This compound exerts its effects primarily through the irreversible inhibition of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve endings. This overstimulation of the nervous system can cause a range of symptoms, from nausea and dizziness to respiratory paralysis and death in very high exposures . In addition to its main effects, both acute and chronic intoxication by this compound seem to disturb the redox processes .
Biochemical Pathways
The inhibition of AChE by this compound leads to a disturbance in the redox processes . The attack of reactive oxygen species by this compound causes attack of lipids, proteins, and DNA which leads to oxidation and membrane damage, enzyme inactivation, DNA damage and cell death . Damage of the DNA leads to genomic instability which may cause mutagenesis and carcinogenesis .
Pharmacokinetics
As a lipophilic compound, this compound might be stored in fat depots and released from it over a period of many days .
Result of Action
The result of this compound’s action is a disturbance in the normal functioning of the nervous system due to the inhibition of AChE . This can lead to a range of symptoms, from mild (nausea, dizziness) to severe (respiratory paralysis, death) depending on the level of exposure . In addition, the disturbance of redox processes can lead to oxidative damage to lipids, proteins, and DNA, potentially leading to cell death and genomic instability .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its persistence in the environment can be affected by conditions such as soil type and climate . Its efficacy can also be influenced by factors such as the target organism’s exposure level and resistance mechanisms. Furthermore, its stability may be affected by environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Chlorethoxyfos interacts with a key enzyme in the nervous system, acetylcholinesterase (AChE), inhibiting its function . This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is released at nerve endings in response to stimuli . By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system .
Cellular Effects
The primary target of this compound in both insects and mammals is the nervous system . By inhibiting acetylcholinesterase, this compound can overstimulate the nervous system, causing symptoms such as nausea, dizziness, confusion, and at very high exposures, respiratory paralysis and death .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase . This inhibits the enzyme’s function, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of the nervous system .
Dosage Effects in Animal Models
It is known that this compound is highly toxic to humans , and it can be inferred that similar toxic effects would be observed in animal models at high doses.
Metabolic Pathways
The products of metabolism of this compound include dichloroacetic acid, trichloroacetic acid, and trichloroethanol, due to cleavage of the P - O -tetrachloroethoxy bond . The most important enzymes in metabolism of organophosphorus compounds are CYP1A1, CYP2B6, CYP3A4, and CYP2C19 .
Transport and Distribution
Based on its chemical properties, it should not leach to groundwater .
Subcellular Localization
As an organophosphate acetylcholinesterase inhibitor, it is likely to be found in areas of the cell where acetylcholinesterase is present, such as the synaptic cleft in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorethoxyfos is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1,2,2,2-tetrachloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired phosphorothioate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets the required purity standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Chlorethoxyfos undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the breakdown of the phosphorothioate ester bond.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Produces diethyl phosphorothioic acid and 1,2,2,2-tetrachloroethanol.
Oxidation: Yields oxidized derivatives of this compound.
Substitution: Results in substituted phosphorothioate esters.
Scientific Research Applications
Chlorethoxyfos has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on biological systems.
Medicine: Research into potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.
Industry: Utilized in the development of new insecticides and pest control strategies.
Comparison with Similar Compounds
Chlorethoxyfos is similar to other organophosphate insecticides, such as:
- Chlorpyriphos-methyl
- Coumaphos
- Diazinon
- Dichlofenthion
- Fenitrothion
- Fenthion
- Parathion
- Parathion-methyl
- Pyrazophos
- Pyrimiphos-methyl
- Sulfotep
- Temephos
- Thionazin
Uniqueness: this compound is unique due to its specific structure, which includes a tetrachloroethyl group. This structural feature contributes to its high potency and effectiveness as an insecticide. Additionally, its relatively low solubility in water and moderate persistence in soil systems make it suitable for agricultural applications .
Properties
IUPAC Name |
diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJMIHUAHSGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4O3PS | |
Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032344 | |
Record name | Chlorethoxyfos | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; May also be white solid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | Chlorethoxyfos | |
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Record name | CHLORETHOXYFOS | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
80 °C @ 0.05 mm Hg | |
Record name | CHLORETHOXYFOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>230 °C | |
Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, 3 ppm @ 20 °C /Technical/, Soluble in acetonitrile, chloroform, ethanol, hexane, xylene, In water: <1 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: | |
Record name | CHLORETHOXYFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.41 g/cu cm @ 20 °C, Relative density (water = 1): 1.41 | |
Record name | CHLORETHOXYFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000795 [mmHg], 7.95X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.106 | |
Record name | Chlorethoxyfos | |
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Record name | CHLORETHOXYFOS | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
Record name | CHLORETHOXYFOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
54593-83-8 | |
Record name | Chlorethoxyfos | |
Source | CAS Common Chemistry | |
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Record name | Chlorethoxyfos [ANSI:ISO] | |
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Record name | Chlorethoxyfos | |
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Record name | Phosphorothioic acid, O,O-diethyl O-(1,2,2,2-tetrachloroethyl) ester | |
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Record name | CHLORETHOXYFOS | |
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Record name | CHLORETHOXYFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |
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Record name | CHLORETHOXYFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Chlorethoxyfos and how does it impact insect pests?
A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for nervous system function, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of nerve cells and ultimately leading to paralysis and death of the insect. [, ]
Q2: Can the application rate of this compound be reduced without compromising its efficacy in controlling corn rootworm?
A3: Several studies have investigated the efficacy of reduced this compound application rates for corn rootworm control. [, , ] Research suggests that applying reduced rates (0.5X and 0.75X) can provide adequate root protection and effectively manage rootworm populations compared to the labeled rate (1X). [, , ] This is important for minimizing potential environmental impact and insecticide resistance development.
Q3: Does this compound impact the reproductive capabilities of corn rootworm?
A4: Research indicates that using reduced application rates of this compound (0.5X and 0.75X) does not appear to significantly affect the reproductive capacity of D. barberi or D. virgifera virgifera. [] While some studies observed numerical differences in egg production and hatch rates, these were generally not statistically significant and varied depending on the specific species and insecticide. [, ]
Q4: What are the potential environmental concerns associated with this compound use?
A6: As an organophosphate insecticide, this compound poses potential risks to non-target organisms and the environment. [, ] Its use can lead to contamination of soil and water resources, impacting beneficial insects, aquatic life, and potentially human health through food chain accumulation. [, ] Therefore, responsible use, including adherence to label instructions, integrated pest management strategies, and exploring alternative control methods, is crucial to minimize its environmental footprint.
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